N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicotinamide
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Overview
Description
. This compound has garnered significant attention due to its potential therapeutic applications and its ability to modulate specific receptor subtypes with high selectivity.
Preparation Methods
The synthesis of ML293 involves several key steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxy-7-methylbenzo[d]thiazole and isonicotinic acid.
Coupling Reaction: The two starting materials are coupled using appropriate reagents and conditions to form the desired product.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain ML293 in high purity.
Chemical Reactions Analysis
ML293 undergoes various chemical reactions, including:
Oxidation: ML293 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in ML293.
Substitution: ML293 can undergo substitution reactions where specific functional groups are replaced with other groups using suitable reagents.
Scientific Research Applications
ML293 has a wide range of scientific research applications:
Chemistry: In chemistry, ML293 is used as a tool compound to study the modulation of muscarinic receptors and their role in various physiological processes.
Biology: In biological research, ML293 is employed to investigate the effects of muscarinic receptor modulation on cellular signaling pathways and neurotransmitter release.
Mechanism of Action
ML293 exerts its effects by binding to the muscarinic 4 receptor and acting as a positive allosteric modulator. This means that ML293 enhances the receptor’s response to its natural ligand, acetylcholine, without directly activating the receptor itself. The modulation of the muscarinic 4 receptor by ML293 leads to changes in intracellular signaling pathways, ultimately affecting neurotransmitter release and neuronal activity .
Comparison with Similar Compounds
ML293 is unique compared to other similar compounds due to its high selectivity for the muscarinic 4 receptor and its excellent brain penetration properties. Similar compounds include:
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicotinamide analogs: These compounds share a similar chemical structure but may differ in their selectivity and potency.
Other muscarinic receptor modulators: Compounds such as xanomeline and LY2033298 also modulate muscarinic receptors but may have different selectivity profiles and pharmacokinetic properties.
Properties
Molecular Formula |
C15H13N3O2S |
---|---|
Molecular Weight |
299.3 g/mol |
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C15H13N3O2S/c1-9-3-4-11(20-2)12-13(9)21-15(17-12)18-14(19)10-5-7-16-8-6-10/h3-8H,1-2H3,(H,17,18,19) |
InChI Key |
MADRUEVBYJEFFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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